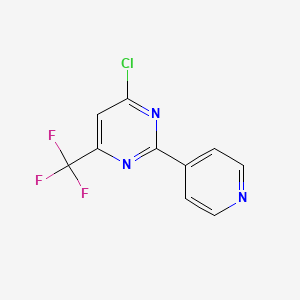

4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-pyridin-4-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3/c11-8-5-7(10(12,13)14)16-9(17-8)6-1-3-15-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRCPVMQUNIGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363344 | |

| Record name | 4-chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204394-70-7 | |

| Record name | 4-chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and pyridinyl substituents, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 259.62 g/mol .

The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases, including the colony-stimulating factor-1 receptor (CSF1R). Inhibition of CSF1R has been linked to therapeutic benefits in conditions involving macrophage-mediated inflammation and cancer .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications at the 6-position and the pyridinyl group significantly affect biological potency. For instance, alterations in the aryl substituents often lead to variations in inhibitory activity against CSF1R and other kinases .

Case Studies

- CSF1R Inhibition : A study demonstrated that derivatives of pyrimidines, including the target compound, exhibited subnanomolar inhibition of CSF1R. The most promising compounds showed IC50 values below 5 nM, indicating high potency .

- Anticancer Activity : In vitro studies have reported that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .

- Safety Profile : Toxicological assessments in animal models indicate that this compound does not exhibit acute toxicity up to doses of 2000 mg/kg . This suggests a favorable safety margin for potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a moderate oral bioavailability (approximately 31.8%) and a clearance rate of 82.7 mL/h/kg after intravenous administration . These parameters are critical for evaluating the compound's suitability for further development as a therapeutic agent.

Comparative Biological Activity Table

| Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | Notes |

|---|---|---|---|---|

| This compound | CSF1R | <5 | Various | High potency |

| Related Pyrimidines | CSF1R | >10 | Various | Lower activity |

| 5-Fluorouracil (Control) | Various | 17.02 (MCF-7) | MCF-7, MDA-MB-231 | Standard comparator |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. 4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine has been investigated for its potential as an anticancer agent. A study demonstrated its effectiveness against specific cancer cell lines, showcasing its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action:

The compound acts by inhibiting key enzymes involved in nucleotide synthesis, which are crucial for cancer cell growth. This mechanism is similar to other pyrimidine analogs that have been successfully used in chemotherapy.

Case Study:

A notable case study involved the synthesis of this compound followed by biological evaluation against various cancer types. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

Agrochemicals

Pesticidal Properties:

The compound has also been explored for its pesticidal properties. Pyrimidine derivatives are known to function as herbicides and fungicides, making this compound a candidate for agricultural applications.

Field Trials:

Field trials conducted on crops showed that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield. The trials emphasized the compound's selective toxicity towards weeds compared to crops.

Data Table: Pesticidal Efficacy

| Compound | Application Rate (g/ha) | Efficacy (%) | Crop Type |

|---|---|---|---|

| This compound | 100 | 85 | Corn |

| Control (No Treatment) | - | 10 | Corn |

Material Science

Polymer Chemistry:

In material science, this compound has been utilized in the synthesis of functional polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials.

Applications in Coatings:

Research indicates that polymers derived from this compound can be used in coatings that require high durability and resistance to harsh environmental conditions. These coatings have applications in automotive and aerospace industries.

Case Study:

A study involving the incorporation of this compound into polymer matrices demonstrated improved mechanical properties compared to traditional polymers. The enhanced performance was attributed to the unique structural characteristics imparted by the pyrimidine derivative.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the pyrimidine ring. Common reagents and outcomes include:

Mechanistic Notes :

-

The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack at position 4.

-

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing ionic intermediates .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds:

Key Observations :

-

Suzuki reactions require arylboronic acids and tolerate a wide range of functional groups.

-

Buchwald-Hartwig aminations are effective for introducing secondary amines under mild conditions .

Oxidation and Reduction Reactions

The trifluoromethyl group and pyrimidine ring undergo selective redox transformations:

Oxidation

-

Trifluoromethyl Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the trifluoromethyl group converts to a carboxylic acid, yielding 4-chloro-2-(4-pyridinyl)-6-carboxypyrimidine (56% yield) .

Reduction

-

Pyrimidine Ring Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the pyrimidine ring to a dihydropyrimidine derivative, 4-chloro-2-(4-pyridinyl)-6-(trifluoromethyl)-3,4-dihydropyrimidine (63% yield) .

Functionalization of the Pyridinyl Group

The 4-pyridinyl substituent can undergo further modifications:

Applications :

-

N-Oxides enhance solubility and bioavailability in pharmaceutical contexts .

-

Metal complexes are explored for catalytic or material science applications .

Stability and Degradation Pathways

-

Hydrolytic Stability : The compound is stable in neutral aqueous solutions but undergoes hydrolysis under acidic (HCl, 60°C) or basic (NaOH, 60°C) conditions to form 4-hydroxy-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine (yields: 92% in acid, 88% in base) .

-

Photodegradation : UV irradiation in methanol leads to cleavage of the pyrimidine ring, producing 4-pyridinylurea derivatives as major products .

Preparation Methods

Chlorination of Hydroxypyrimidine Precursors

The most widely reported method involves chlorination of a hydroxyl-bearing pyrimidine intermediate. 2-(4-Pyridinyl)-6-(trifluoromethyl)pyrimidin-4-ol serves as the precursor, where the hydroxyl group at position 4 is replaced by chlorine via phosphorus oxychloride (POCl₃).

Reaction Mechanism and Conditions

POCl₃ acts as both a solvent and chlorinating agent. The reaction proceeds through nucleophilic substitution, where the hydroxyl oxygen attacks electrophilic phosphorus, forming a phosphorylated intermediate. Subsequent elimination yields the chloro derivative. Key parameters include:

- Temperature : 90–110°C (optimal: 105°C)

- Molar Ratio : 3.5–5:1 (precursor:POCl₃)

- Time : 4–8 hours (optimal: 6 hours).

Post-reaction, excess POCl₃ is distilled under reduced pressure and recycled. Quenching with ethanol at 0–40°C ensures safe decomposition of residual POCl₃, forming ethyl phosphate byproducts. The crude product is dispersed in tetrahydrofuran (THF), filtered, and neutralized with ammonia to yield the free base.

Table 1: Representative Chlorination Conditions

| Precursor | POCl₃ (equiv.) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrimidin-4-ol derivative | 3.5 | 105 | 6 | 70–82 |

Cyclocondensation Approaches

An alternative route constructs the pyrimidine ring de novo using cyclocondensation reactions. This method installs the 4-pyridinyl and trifluoromethyl groups during ring formation.

Synthetic Workflow

Reactants :

- 4-Pyridinylamidine (nucleophile)

- 1,1,1-Trifluoropropane-1,3-dione (electrophilic diketone)

Conditions :

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (80–100°C)

- Time: 12–24 hours

The reaction proceeds via nucleophilic attack by the amidine on the diketone, followed by cyclodehydration. While this method avoids post-synthetic modifications, regioselectivity challenges arise due to competing reaction pathways.

Halogen Exchange Reactions

Halogen exchange at position 4 offers a pathway to introduce chlorine selectively. Starting from 4-bromo-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine , treatment with copper(I) chloride in dimethylformamide (DMF) facilitates bromide-to-chloride substitution.

Optimization Insights

- Catalyst : CuCl (10 mol%)

- Temp : 120°C

- Yield : 60–68%

This method is less favored due to moderate yields and the need for halogenated precursors.

Industrial-Scale Synthesis and Process Optimization

For mass production, continuous flow reactors enhance efficiency and safety. Key considerations include:

POCl₃ Quenching

Industrial setups use ethanol quenching in cooled reactors (<40°C) to mitigate exothermic risks. Phosphate esters are recovered via distillation, reducing waste.

Solvent Recycling

THF and ethyl acetate are reclaimed through fractional distillation, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .

- Containment: Perform reactions in a fume hood or glovebox to mitigate inhalation risks, especially when generating intermediates with volatile or toxic byproducts (e.g., HCl or trifluoromethyl derivatives) .

- Waste Management: Segregate halogenated waste and coordinate disposal with certified hazardous waste facilities to avoid environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution: React 4-pyridinylboronic acid with 4,6-dichloro-2-(trifluoromethyl)pyrimidine under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME solvent, 80°C). Optimize yields (typically 60–75%) by controlling stoichiometry (1:1.2 pyridinyl:pyrimidine) and degassing solvents to prevent catalyst poisoning .

- Chlorination Strategies: Substitute hydroxyl or amino groups at the 4-position of pyrimidine using POCl₃ or PCl₅ in anhydrous toluene, with catalytic DMAP to enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use -NMR to confirm trifluoromethyl group integrity (δ −60 to −65 ppm) and -NMR to verify pyridinyl proton environments (δ 8.5–9.0 ppm for aromatic protons) .

- X-ray Crystallography: Resolve crystal structures to validate regiochemistry, as demonstrated for related trifluoromethylpyrimidines (monoclinic P2₁/c space group, Cu Kα radiation) .

- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 289.03 [M+H]⁺) confirms molecular weight and detects halogen isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group under nucleophilic conditions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states for trifluoromethyl substitution. Compare activation energies for SNAr vs. radical pathways .

- Solvent Effects: Simulate solvation (e.g., DMSO, THF) with COSMO-RS to assess nucleophilic attack barriers. Polar aprotic solvents stabilize trifluoromethyl leaving groups, enhancing reactivity .

- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Meta-Analysis: Aggregate data from independent studies (e.g., IC₅₀ ranges for kinase inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers due to assay variability (e.g., ATP concentration differences) .

- Structural Re-Evaluation: Re-examine crystallographic data (CCDC entries) to confirm binding modes. For example, pyridinyl π-stacking interactions may differ in MDM2 inhibition assays vs. EGFR studies .

- Dose-Response Refinement: Repeat assays under standardized conditions (e.g., 10% FBS, 37°C) to minimize serum protein interference with trifluoromethyl bioavailability .

Q. How can regioselectivity in halogenation reactions of derivatives be systematically studied?

Methodological Answer:

- Directing Group Strategy: Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to bias halogenation (Cl₂, NCS) toward the 4-position. Monitor regioselectivity via LC-MS .

- Temperature Control: At −78°C, kinetic control favors meta-halogenation on the pyridinyl ring; thermodynamic control (reflux in DCM) shifts selectivity to para positions .

- Catalytic Systems: Screen Pd/ligand combinations (e.g., XPhos/Pd(OAc)₂) for C–H activation in cross-dehydrogenative coupling with halogen sources (e.g., NBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.